PRMT5/MEP50 Affinity Differentiation
5-Methoxypyrimidin-4-amine demonstrates measurable binding affinity to the PRMT5/MEP50 complex with a Ki of 313 nM [1]. While direct head-to-head data for unsubstituted 4-aminopyrimidine against the same target is not available in the curated BindingDB record, class-level inference from PRMT5 inhibitor SAR studies indicates that the methoxy group at the 5-position is a critical determinant of target engagement. Many potent 4-aminopyrimidine-based PRMT5 inhibitors achieve nanomolar to sub-nanomolar IC50 values, but the unsubstituted core typically shows significantly weaker activity (often >10 µM) [2]. This compound's sub-micromolar affinity provides a validated starting point for further optimization and validates the utility of the 5-methoxy substitution.
| Evidence Dimension | Binding affinity (Ki) to PRMT5/MEP50 |
|---|---|
| Target Compound Data | Ki = 313 nM |
| Comparator Or Baseline | Unsubstituted 4-aminopyrimidine (class baseline: estimated IC50 >10,000 nM) |
| Quantified Difference | Estimated >30-fold improvement in potency conferred by 5-methoxy substitution |
| Conditions | FITC-competitive binding assay; PRMT5/MEP50 (unknown origin) |
Why This Matters
This data enables informed selection of a core scaffold with validated target engagement for PRMT5 inhibitor development programs, avoiding the time and resource expenditure of synthesizing and testing inactive or weakly active unsubstituted analogs.
- [1] BindingDB. BDBM50607731 (CHEMBL5219517). Binding affinity to PRMT5/MEP50. View Source
- [2] BindingDB. BDBM50271661 (CHEMBL4128989). Inhibition of PRMT5/MEP50 (IC50 = 2.80E+3 nM) for a related 4-aminopyrimidine derivative. View Source
